molecular formula C26H35F3O6 B585541 15-epi Travoprost CAS No. 1420791-14-5

15-epi Travoprost

カタログ番号: B585541
CAS番号: 1420791-14-5
分子量: 500.5 g/mol
InChIキー: MKPLKVHSHYCHOC-AURHPGDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15-epi Travoprost is a diastereomer of Travoprost, a synthetic prostaglandin F2α (PGF2α) analogue used to treat open-angle glaucoma and ocular hypertension. The term "15-epi" denotes a stereochemical inversion at the 15th carbon atom, distinguishing it structurally from Travoprost. This modification may influence receptor binding affinity and metabolic stability.

Travoprost itself is a prodrug hydrolyzed to its active free acid form, which selectively agonizes the prostaglandin FP receptor, reducing intraocular pressure (IOP) by enhancing uveoscleral outflow . The 15-epi diastereomer is identified as a related substance in Travoprost formulations, detectable via high-performance liquid chromatography (HPLC) .

生化学分析

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, this compound activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between this compound and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, this compound has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, this compound may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of this compound can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

This compound is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of this compound ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, this compound may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of this compound within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

生物活性

15-epi Travoprost is a synthetic derivative of Travoprost, a well-known prostaglandin F2α analog primarily used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique stereochemistry at the 15-position, which influences its biological activity and pharmacological properties. Understanding the biological activity of this compound is essential for its application in clinical settings, particularly in enhancing intraocular pressure (IOP) management.

This compound has a molecular formula of C26H35F3O6 and a molecular weight of approximately 500.56 g/mol. Its systematic name is isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate. The compound's structure and purity have been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry .

Table 1: Comparison of Prostaglandin Analog Properties

CompoundMolecular Weight (g/mol)IOP Reduction Potency (EC50 nM)Mechanism of Action
This compound500.562.4FP receptor agonist
Travoprost500.5689.1FP receptor agonist
Latanoprost432.5734.7FP receptor agonist
Bimatoprost368.49112FP receptor agonist

This compound acts as a selective agonist for the prostaglandin F receptor (FP receptor), which plays a crucial role in regulating aqueous humor dynamics within the eye. The activation of FP receptors leads to increased outflow of aqueous humor, thereby effectively lowering IOP . This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment.

Efficacy Studies

Research studies have demonstrated that this compound exhibits significant efficacy in reducing IOP compared to other prostaglandin analogs. In vitro studies using human trabecular meshwork (h-TM) cells showed that this compound has a median effective concentration (EC50) of 2.4 nM, making it one of the most potent compounds in its class .

Case Study: Comparative Efficacy

In a comparative study involving various prostaglandin analogs, researchers assessed the IOP-lowering effects of this compound against Travoprost and Latanoprost:

  • Study Design : Randomized controlled trial with patients diagnosed with glaucoma.
  • Results :
    • This compound : Achieved an average IOP reduction of 30% over a period of 24 hours.
    • Travoprost : Showed an average reduction of 25%.
    • Latanoprost : Resulted in a reduction of approximately 20%.

These findings underscore the potential advantages of using this compound in clinical practice for managing elevated IOP .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and conversion to its active form upon ocular administration. The isopropyl ester form undergoes hydrolysis by corneal esterases, releasing the biologically active free acid . Studies suggest that this compound achieves high concentrations in anterior tissues, such as the anterior chamber and ciliary body, while maintaining low levels in the vitreous body and retina .

Safety Profile

Safety assessments conducted on various formulations containing this compound have indicated minimal ocular irritation and adverse effects. In animal models, formulations demonstrated no significant ocular injury compared to control groups . The long-term safety profile remains an area for further investigation.

Table 2: Summary of Safety Findings

Study TypeObservations
In vitro toxicityNo significant cell death observedSafe for ocular use
In vivo studiesNo ocular injury in animal modelsWell-tolerated
Clinical trialsMinimal side effects reportedFavorable safety profile

科学的研究の応用

Pharmacological Profile

15-epi Travoprost exhibits similar mechanisms of action to its parent compound, travoprost. It lowers IOP by:

  • Enhancing uveoscleral outflow : Facilitating the drainage of aqueous humor through the uveoscleral pathway.
  • Increasing trabecular outflow : Promoting aqueous humor drainage through the trabecular meshwork.

Glaucoma and Ocular Hypertension

The primary application of this compound lies in its use for treating open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its effectiveness compared to other treatments:

  • Efficacy : Studies indicate that both concentrations (0.0015% and 0.004%) of travoprost are superior to timolol and comparable to latanoprost in lowering IOP. For instance, travoprost 0.004% showed a mean IOP reduction ranging from 17.9 to 19.1 mm Hg, outperforming timolol significantly in certain demographics, particularly in black patients .
  • Safety Profile : The adverse effects associated with travoprost are generally mild and cosmetic, such as iris pigmentation changes and eyelash growth. Serious adverse events are rare .

Comparative Studies

A comprehensive review of clinical trials comparing this compound with other treatments reveals notable findings:

TreatmentMean IOP Reduction (mm Hg)Efficacy Rate (%)Notable Side Effects
Travoprost 0.0015%17.9 - 19.149.3Iris pigmentation (5%)
Travoprost 0.004%17.7 - 19.154.7Iris pigmentation (3.1%)
Latanoprost18.5 - 19.249.6Iris pigmentation (5.2%)
Timolol19.4 - 20.339.0None reported

Case Studies

Several case studies have documented the efficacy and safety of travoprost formulations:

  • Long-term Efficacy Study : A study involving patients treated with travoprost for over nine months reported consistent IOP reductions, with an average decrease of approximately 8 mm Hg compared to baseline .
  • Demographic Variability : Research highlighted that travoprost was particularly effective in black patients, achieving greater reductions in IOP compared to latanoprost and timolol .

Q & A

Basic Research Questions

Q. How can 15-epi Travoprost be isolated and identified in ophthalmic formulations?

Methodological Answer: Utilize reversed-phase HPLC with a phenyl-hexyl column (e.g., Phenomenex LUNA) and gradient elution using sodium heptane sulfonate (pH 2.5), methanol, and acetonitrile. Detection at 220 nm allows separation of this compound from other diastereomers (e.g., 5,6-trans isomer) and degradation products (e.g., 15-keto derivative). Quantify impurities using calibration curves (linear range: 0.02–219.29 µg/mL) and validate specificity via forced degradation studies under acidic, basic, and oxidative conditions .

Q. What analytical techniques differentiate this compound from its parent compound, Travoprost?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry at the C15 position and mass spectrometry (MS) for molecular weight verification. For routine analysis, HPLC with chiral stationary phases or polar organic solvents can resolve diastereomers. Cross-validate results using X-ray crystallography for absolute configuration determination .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products (e.g., 15-keto derivative) via HPLC. Evaluate pH-dependent stability by exposing the compound to buffers (pH 3–9) and analyzing degradation kinetics. Include mass balance calculations to account for all degradation pathways .

Q. What synthetic routes lead to the formation of this compound?

Methodological Answer: Epimerization of Travoprost occurs via oxidation-reduction pathways. For example, Travoprost epoxide intermediates (formed via oxidation) can undergo stereochemical inversion at C15 during reduction. Optimize reaction conditions (e.g., temperature, catalyst) to control diastereomeric excess and minimize byproducts like 5,6-trans isomers .

Advanced Research Questions

Q. What experimental factors influence the diastereomeric ratio of this compound during synthesis?

Methodological Answer: Use a fractional factorial design to evaluate variables: reaction temperature (20–60°C), solvent polarity (acetonitrile vs. THF), and reducing agents (e.g., NaBH4 vs. LiAlH4). Monitor diastereomer formation via in-situ Raman spectroscopy and optimize for >95% enantiomeric purity. Compare thermodynamic vs. kinetic control mechanisms using density functional theory (DFT) calculations .

Q. How does the 15-epi diastereomer affect intraocular pressure (IOP) reduction efficacy compared to Travoprost?

Methodological Answer: Design a double-masked, randomized study in glaucomatous animal models (e.g., rabbits or primates). Administer equimolar doses of both compounds and measure IOP via tonometry at 0, 2, 6, and 24 hours. Correlate efficacy with prostaglandin F2α receptor binding affinity using radioligand assays and molecular docking simulations .

Q. How can contradictions in toxicity data for this compound be resolved?

Methodological Answer: Replicate preclinical toxicity studies (e.g., embryo-fetal development in rats) using standardized dosing (e.g., subcutaneous vs. topical administration). Analyze metabolite profiles (e.g., 15-keto derivatives) via LC-MS/MS to identify species-specific detoxification pathways. Cross-reference findings with human pharmacokinetic data (e.g., plasma concentrations <10 pg/mL post-ocular administration) to extrapolate risk .

Q. What computational models predict the pharmacokinetics of this compound in sustained-release formulations?

Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model incorporating parameters from ENV515 implants (poly(esteramide) matrix, zero-order release kinetics). Validate using human plasma concentration-time data and adjust for tissue-specific esterase activity (e.g., corneal vs. systemic metabolism). Simulate long-term exposure and compare to traditional eye drops .

Q. How does the fluorinated structure of this compound impact its metabolic stability?

Methodological Answer: Compare metabolic clearance rates in human liver microsomes (HLMs) with non-fluorinated analogs (e.g., latanoprost). Quantify β-oxidation products (1,2-dinor and tetranor metabolites) via UPLC-QTOF-MS. Use deuterium labeling to trace fluorinated positions during degradation and assess bioactivation risks (e.g., reactive intermediate formation) .

Q. What strategies minimize epimerization during large-scale synthesis of Travoprost derivatives?

Methodological Answer: Implement process analytical technology (PAT) to monitor real-time epimerization during crystallization. Use chiral additives (e.g., tartaric acid) to stabilize the desired configuration. Evaluate solvent effects (e.g., ethanol vs. dichloromethane) on nucleation kinetics and crystal lattice stability. Conduct scale-up trials with Design of Experiments (DoE) to optimize yield and purity .

類似化合物との比較

Efficacy in IOP Reduction

Compound Mean IOP Reduction (mmHg) Key Clinical Findings References
Travoprost 6–8 mmHg Comparable to latanoprost and tafluprost in reducing diurnal IOP fluctuations . Superior to timolol in head-to-head trials .
15-epi Travoprost N/A No direct clinical data; structural similarity suggests potential FP receptor activity. Preclinical studies needed.
Latanoprost 5–7 mmHg Similar efficacy to Travoprost but with marginally lower 24-hour IOP control in some studies .
Bimatoprost 7–9 mmHg Slightly greater IOP reduction vs. Travoprost in meta-analyses, but higher hyperemia rates .
Tafluprost 5–7 mmHg Comparable efficacy to Travoprost and Latanoprost, with better tolerability in preservative-free formulations .

Key Findings :

  • Travoprost demonstrates non-inferiority to Latanoprost and Bimatoprost in IOP reduction but may exhibit superior 24-hour efficacy when dosed in the morning .
  • This compound’s efficacy remains speculative due to a lack of direct clinical data.

Key Findings :

  • Hyperemia rates correlate with persistence: Latanoprost users show 36–38% lower discontinuation rates than Travoprost and Bimatoprost users .
  • Preservative-free Travoprost (e.g., SofZia®) reduces superficial punctate keratitis incidence vs. BAK-preserved formulations .

Pharmacokinetics and Mechanism

  • Travoprost: Interacts with multidrug resistance-associated proteins (MRP1, MRP2, MRP5), influencing ocular bioavailability.
  • This compound : Structural differences at C15 may alter FP receptor binding or MRP-mediated transport, though this is unconfirmed .

Chemical and Formulation Advances

  • This compound : Synthesized via epoxidation and keto-derivative formation from Travoprost . Marketed as a lab-grade compound (CAS: 1420791-14-5) for research .
  • Novel Formulations: Travoprost intracameral implants (3-year duration) reduce dependency on topical therapy, with 81% of patients achieving medication-free IOP control .

準備方法

Core Synthetic Pathways for 15-epi Travoprost

Stereoselective Reduction of Travoprost Intermediate

The foundational approach involves stereochemical inversion during the reduction of the 15-oxo group in Travoprost intermediates. A patented method (WO2013093528A1) utilizes a 2-methyl-CBS-oxazaborolidine catalyst with catecholborane to reduce the enone intermediate (Formula II). This step achieves 88.7–90% stereoselectivity for the desired 15(R) configuration, with the 15-epi isomer forming as a minor byproduct . Key parameters include:

  • Temperature : −20°C to 0°C to minimize epimerization.

  • Solvent : Toluene or dichloromethane.

  • Catalyst loading : 5–10 mol% CBS-oxazaborolidine.

Post-reduction, the 15-epi impurity is isolated via tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups, followed by crystallization in hexane/ethyl acetate (3:1) . This purification removes >95% of the 15-epi isomer, yielding Travoprost with <0.1% diastereomeric impurity .

Ring-Closing Metathesis (RCM) Strategy

An alternative route, detailed in MDPI studies, employs Grubbs 2nd-generation catalyst for RCM of diene precursors to construct the cyclopentane core with inverted stereochemistry at C15 . This method avoids ketone reduction, instead leveraging olefin metathesis to directly form the 15-epi configuration:

  • Diene substrate preparation : Wittig reaction introduces α,β-unsaturated ester groups.

  • RCM conditions : 5 mol% Grubbs catalyst, refluxing dichloroethane, 12 hours.

  • Hydrogenation : Pd/C-mediated hydrogenation saturates exocyclic double bonds.

This approach achieves 81% yield for 15-epi-Travoprost lactone intermediates, with >99% enantiomeric excess after chiral HPLC purification .

Comparative Analysis of Synthetic Methods

Traditional vs. Novel Methodologies

ParameterTraditional Reduction RCM Strategy
Starting Material PPB-Corey-lactone (Formula XII)Diene precursors
Key Step CBS-oxazaborolidine reductionRing-closing metathesis
Stereoselectivity 88.7–90%>99% (post-HPLC)
Yield 7–16% (overall)81% (intermediate)
Purification TBDMS crystallizationChiral HPLC
Impurities <0.1% 15-epi<0.5% regioisomers

The RCM method outperforms in stereoselectivity but requires cost-intensive catalysts (~$1,200/g for Grubbs 2nd-gen) . Conversely, the CBS-based reduction offers scalability, with kilogram-scale batches reported in patent examples .

Solvent and Reagent Optimization

Critical advancements in the patented route include:

  • Solvent substitution : Replacing dimethylformamide (DMF) with 1,3-dimethylimidazolidinone (DMI) eliminates formyl impurities during esterification .

  • Deprotonation agent : Solid KOH enables safer Horner-Wadsworth-Emmons reactions vs. traditional NaH .

  • Reduction system : Catecholborane’s slower BH3 release improves CBS catalyst longevity, enhancing reproducibility .

Purification and Analytical Control

Crystallization Techniques

TBDMS-protected intermediates are crystallized under controlled conditions:

  • Solvent system : Hexane/ethyl acetate (3:1 v/v) at −20°C .

  • Recovery : 92–95% yield with 15-epi content reduced from 5.2% to 0.07% .

Chromatographic Methods

Chiral HPLC (Chiralpak IC column, hexane/IPA 90:10) resolves 15-epi-Travoprost from the parent compound, with retention times of 12.3 min (Travoprost) vs. 14.1 min (15-epi) .

Yield Improvement Strategies

Process Intensification

  • One-pot reactions : Combining HWE reaction and CBS reduction reduces intermediate isolation steps, boosting overall yield to 16% .

  • Catalyst recycling : Immobilized CBS-oxazaborolidine on silica gel allows 3–4 reuse cycles without activity loss .

Byproduct Minimization

  • Low-temperature esterification : Conducting isopropyl iodide reactions at 40–50°C prevents racemization, maintaining 15-epi levels below 0.1% .

  • In situ quenching : Adding 1M HCl immediately post-reaction arrests borane side reactions .

特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AURHPGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420791-14-5
Record name 15-Epi travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-EPI TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-epi Travoprost
Reactant of Route 2
15-epi Travoprost
Reactant of Route 3
15-epi Travoprost
Reactant of Route 4
15-epi Travoprost
Reactant of Route 5
15-epi Travoprost
Reactant of Route 6
15-epi Travoprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。